![molecular formula C19H15N5O2 B2466473 3-(3-甲基苯基)-6-苯酰基三唑并[4,5-d]嘧啶-7-酮 CAS No. 872591-06-5](/img/structure/B2466473.png)

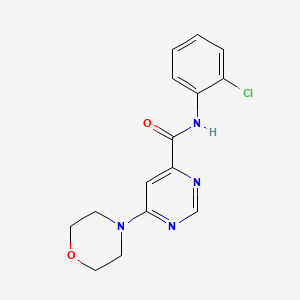

3-(3-甲基苯基)-6-苯酰基三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

科学研究应用

合成和生物活性

该化合物参与合成新的噻唑并[3,2-a]嘧啶衍生物,这些衍生物已筛选出其体外抗菌和抗结核活性。合成过程包括形成 S-烷基化衍生物,然后进行分子内环化,从而产生具有显着生物活性的化合物(蔡等人,2016)。

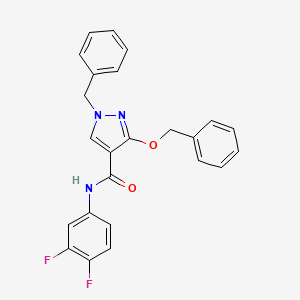

另一个研究领域集中在基于吡唑并[1,5-a]嘧啶骨架的非甾体抗炎药 (NSAID) 的设计和合成,旨在实现抗炎特性而无溃疡活性,展示了新型的 NSAID(Auzzi 等人,1983)。

抗菌添加剂

该化合物还已在开发用于表面涂层和印刷油墨浆的新型抗菌添加剂中得到应用。这些基于嘧啶衍生物的添加剂在加入聚氨酯清漆和印刷油墨中时表现出非常好的抗菌效果,增强了这些配方的物理和机械阻力(El-Wahab 等人,2015)。

抗惊厥和抗原生动物活性

对 6-甲基-2-((2-氧代-2-芳基乙基)硫代)嘧啶-4(3H)-酮衍生物的研究揭示了其抗惊厥活性的潜力。这些化合物及其环化产物的合成导致发现了构效关系的规律性,一些化合物显示出有希望的抗惊厥作用(Severina 等人,2019)。

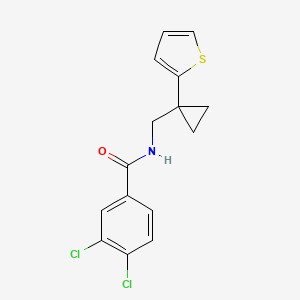

此外,由苯酰溴衍生物合成的新型双苯甲 amidino 咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶显示出强大的抗原生动物活性,特别是对布氏锥虫罗得西亚种,为针对原生动物感染的治疗干预提供了新的途径(Ismail 等人,2008)。

作用机制

Target of Action

The primary targets of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and proliferation .

Mode of Action

This compound acts as an inhibitor of CDKs . It binds to the active site of these enzymes, disrupting their ability to phosphorylate and activate other proteins that are necessary for cell division . This results in the arrest of the cell cycle, preventing the proliferation of cells .

Biochemical Pathways

The inhibition of CDKs affects several biochemical pathways. Primarily, it disrupts the cell cycle, halting the progression from the G1 phase to the S phase . This prevents DNA replication and cell division. Additionally, it can induce apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells

Result of Action

The result of the action of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is the inhibition of cell proliferation . By disrupting the cell cycle, it prevents the division and growth of cells. This can be particularly effective in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

未来方向

属性

IUPAC Name |

3-(3-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-13-6-5-9-15(10-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVZFILOQISNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)

![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

amine](/img/structure/B2466409.png)